molecular formula C14H19NO7 B1365207 N-Carbobenzyloxy Mannosamine

N-Carbobenzyloxy Mannosamine

Cat. No.: B1365207
M. Wt: 313.3 g/mol
InChI Key: FRTOTMQAWIIMKK-CEHFSTBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Carbobenzyloxy Mannosamine is a derivative of D-mannose, a sugar molecule. This compound is often used as a protective agent in the synthesis of peptides and in biochemical research. It is known for its role in the synthesis of biologically active peptides and proteins, as well as in the study of glycoscience and the interactions between sugars and proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Carbobenzyloxy Mannosamine is synthesized through a series of chemical reactions. One common method involves the methylation of 2,3,4,6-tetraaminopyrimidine with formaldehyde to produce 1,4-diaminocyclohexane. This intermediate is then reacted with carbonyl chloride to yield carbamoyl chloride, which is further processed to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar chemical routes as described above. The process is optimized for yield and purity, ensuring that the compound meets the required standards for use in research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-Carbobenzyloxy Mannosamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced derivatives. Substitution reactions can result in a variety of substituted products, depending on the nucleophile used.

Scientific Research Applications

N-Carbobenzyloxy Mannosamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Carbobenzyloxy Mannosamine involves its role as a protective agent in chemical synthesis. It protects amino groups during peptide synthesis, preventing unwanted side reactions. The compound interacts with molecular targets through its functional groups, which can form bonds with other molecules, facilitating the desired chemical reactions .

Comparison with Similar Compounds

N-Carbobenzyloxy Mannosamine can be compared with other similar compounds, such as:

    2-Amino-2-deoxy-D-glucose: Another amino sugar used in biochemical research.

    2-Amino-2-deoxy-D-galactose: Similar to this compound but derived from galactose.

    2-Amino-2-deoxy-D-mannose: The non-carbobenzoxy derivative of the compound.

The uniqueness of this compound lies in its carbobenzoxy protective group, which provides specific advantages in peptide synthesis and biochemical research .

Properties

Molecular Formula

C14H19NO7

Molecular Weight

313.3 g/mol

IUPAC Name

benzyl N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate

InChI

InChI=1S/C14H19NO7/c16-6-9-11(17)12(18)10(13(19)22-9)15-14(20)21-7-8-4-2-1-3-5-8/h1-5,9-13,16-19H,6-7H2,(H,15,20)/t9-,10+,11-,12-,13?/m1/s1

InChI Key

FRTOTMQAWIIMKK-CEHFSTBQSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2C(C(C(OC2O)CO)O)O

Origin of Product

United States

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